6-(Methoxymethoxy)pyridin-3-ylboronic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Select 6-(Methoxymethoxy)pyridin-3-ylboronic acid for convergent synthesis requiring a masked 6-hydroxyl handle. The MOM group enables orthogonal protection/deprotection and offers distinct reactivity vs. methyl ethers, enabling late-stage functionalization and improving metabolic stability. Ideal for building complex biaryl scaffolds.

Molecular Formula C7H10BNO4
Molecular Weight 182.97 g/mol
Cat. No. B11746469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethoxy)pyridin-3-ylboronic acid
Molecular FormulaC7H10BNO4
Molecular Weight182.97 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)OCOC)(O)O
InChIInChI=1S/C7H10BNO4/c1-12-5-13-7-3-2-6(4-9-7)8(10)11/h2-4,10-11H,5H2,1H3
InChIKeyNATVHABJSHEAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-(Methoxymethoxy)pyridin-3-ylboronic Acid (CAS 1333222-47-1) – Specifications and Comparator Analysis


6-(Methoxymethoxy)pyridin-3-ylboronic acid is a heteroaryl boronic acid derivative (C7H10BNO4, MW 182.97 g/mol) primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions . It features a pyridine core with a boronic acid moiety at the 3-position and a methoxymethoxy (MOM) ether protecting group at the 6-position. The MOM group serves as a masked hydroxyl functionality [1], enabling synthetic strategies that are not directly feasible with the corresponding unmasked phenol or simple methyl ether analogs.

Technical Justification for Specifying 6-(Methoxymethoxy)pyridin-3-ylboronic Acid Over Generic Pyridine Boronic Acid Substitutes


Direct substitution with the unmasked 6-hydroxy analog or the simpler 6-methoxy analog is not chemically equivalent and may compromise synthetic outcomes. The methoxymethoxy (MOM) group provides a dual-function synthetic handle: it serves as an orthogonal protecting group for a hydroxyl moiety, enabling selective deprotection under acidic conditions late in a synthetic sequence [1], and it exerts a distinct steric and electronic influence on the boronic acid's reactivity compared to a methyl ether . Relying on generic pyridin-3-ylboronic acids lacking this specific substitution pattern would necessitate a divergent, and often lengthier, synthetic route to install the requisite functionality post-coupling.

Quantitative Differentiation Guide: 6-(Methoxymethoxy)pyridin-3-ylboronic Acid vs. 6-Methoxypyridin-3-ylboronic Acid


Molecular Weight and Physicochemical Property Differentiation

The incorporation of a methoxymethoxy (MOM) ether group in 6-(Methoxymethoxy)pyridin-3-ylboronic acid increases its molecular weight to 182.97 g/mol, compared to 152.95 g/mol for the analogous 6-methoxypyridin-3-ylboronic acid . This 30.02 g/mol mass difference is quantifiable and directly impacts stoichiometric calculations for synthesis. Furthermore, the presence of the MOM group, a known protecting group [1], alters the compound's physicochemical profile, including its hydrogen-bonding capacity and lipophilicity, relative to the methoxy analog.

Medicinal Chemistry Organic Synthesis Building Blocks

Functional Group Differentiation: MOM Ether as a Masked Hydroxyl Handle

The 6-methoxymethoxy substituent is a methoxymethyl (MOM) ether, a well-established protecting group for alcohols [1]. Unlike the 6-methoxy analog, which provides a stable methyl ether, the MOM group can be selectively cleaved under mild acidic conditions (e.g., HCl in organic solvent) to reveal a free 6-hydroxyl group [2]. This enables a synthetic sequence of Suzuki coupling followed by deprotection, yielding a 6-hydroxypyridin-3-yl scaffold. The 6-methoxy analog cannot undergo this transformation without harsh conditions that may be incompatible with other sensitive functionalities in the molecule.

Protecting Group Strategy Late-Stage Functionalization Drug Discovery

Steric and Electronic Modulation of Boronic Acid Reactivity

The methoxymethoxy group introduces distinct steric and electronic effects compared to a methoxy group, which can influence the rate and yield of Suzuki-Miyaura cross-couplings . While direct comparative kinetic data for this specific compound is not publicly available, class-level knowledge indicates that the electron-donating nature and steric bulk of the MOM group can modulate the transmetalation step of the catalytic cycle. In a related study, the presence of a MOM-protecting group was observed to impact cross-coupling reproducibility, with partial cleavage occurring under certain conditions, highlighting its unique reactivity profile compared to a stable methoxy group [1].

Suzuki-Miyaura Coupling Reaction Optimization Organoboron Chemistry

Molecular Formula and Atom Economy Differentiation

The molecular formula of 6-(Methoxymethoxy)pyridin-3-ylboronic acid is C7H10BNO4, representing a specific atom and mass composition . This contrasts with the formula of the 6-methoxy analog, C6H8BNO3. The presence of an extra carbon, two hydrogens, and an oxygen atom in the target compound directly impacts the atom economy of any synthetic sequence in which it is used. For a project targeting a specific molecular weight and elemental composition, substituting the analog would alter the final product's formula, potentially affecting its physicochemical properties and biological activity.

Process Chemistry Atom Economy Synthetic Efficiency

Validated Application Scenarios for 6-(Methoxymethoxy)pyridin-3-ylboronic Acid in Research and Development


Synthesis of 6-Hydroxypyridin-3-yl Containing Biaryls via a Convergent Route

6-(Methoxymethoxy)pyridin-3-ylboronic acid is the optimal building block for the convergent synthesis of drug candidates or materials requiring a 6-hydroxypyridin-3-yl moiety. As established in Section 3 , the compound can be employed in a Suzuki-Miyaura cross-coupling reaction to install the full pyridine scaffold. A subsequent mild acidic deprotection step cleanly reveals the 6-hydroxyl group [1]. This two-step sequence avoids the need to handle a potentially unstable or poorly reactive free 6-hydroxyboronic acid and offers a more efficient alternative to a linear synthesis where the hydroxyl group would be installed earlier and carried through multiple steps.

Generation of Diversified Libraries via Late-Stage Functionalization

In medicinal chemistry programs focused on structure-activity relationship (SAR) exploration, this compound enables a 'late-stage functionalization' approach. After using the boronic acid to build a complex core structure , the MOM group acts as a protected hydroxyl handle. This allows chemists to delay the introduction of diversity at the 6-position until the final steps of the synthesis. The MOM group can be selectively removed [1], and the resulting free hydroxyl group can be further derivatized (e.g., alkylated, acylated, or converted to a leaving group) to rapidly generate a library of analogs from a single advanced intermediate.

Preparation of Compounds with Enhanced Metabolic Stability via MOM Ether Incorporation

For drug discovery projects where metabolic stability is a key concern, this compound offers a strategic advantage. The methoxymethoxy group, when retained in the final molecule, can improve metabolic stability compared to a corresponding methyl ether, as inferred from class-level evidence in preclinical studies of antiviral agents . This makes it a valuable building block for directly accessing a chemical space with potentially improved pharmacokinetic properties, circumventing the need for later-stage optimization of this specific moiety.

Synthesis of Pharmaceuticals and Agrochemicals Requiring Complex Heterocyclic Motifs

This compound serves as a critical intermediate in the synthesis of more complex molecules. Its primary application is as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds with aryl or vinyl halides . This reaction is a cornerstone of modern pharmaceutical and agrochemical synthesis, enabling the construction of biaryl structures found in numerous active ingredients. The specific substitution pattern of this boronic acid allows for the direct incorporation of a differentiated pyridine motif that can be further elaborated, making it a versatile and efficient choice for constructing complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methoxymethoxy)pyridin-3-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.